N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide
Description
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide is a sulfonamide derivative characterized by a unique bicyclic pyrazole core fused with a cyclopentane ring (tetrahydrocyclopenta[c]pyrazole) and a furan-2-ylmethyl substituent. While specific data on its applications or physical properties are absent in the provided evidence, its structural features suggest similarities to sulfonamide-based pesticides and kinase inhibitors, which often leverage heterocyclic frameworks for bioactivity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-16-14-7-3-6-12(14)13(15-16)10-17(21(2,18)19)9-11-5-4-8-20-11/h4-5,8H,3,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPSNAAHLGCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Synthesis of the Cyclopentapyrazole Moiety: The cyclopentapyrazole ring is synthesized through a cyclization reaction involving appropriate precursors, such as hydrazines and cyclopentanones.
Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the cyclopentapyrazole moiety using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The cyclopentapyrazole moiety can be reduced under hydrogenation conditions to form tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrocyclopentapyrazole derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclopentapyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s tetrahydrocyclopenta[c]pyrazole core distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with compounds from the evidence:
Key Observations
- Core Heterocycles : The target’s tetrahydrocyclopenta[c]pyrazole is a bicyclic system distinct from the pyrazolo-pyrimidine () or triazolo-pyrimidine () cores. This structural difference may influence binding affinity in biological targets, as fused bicyclic systems often enhance rigidity and selectivity .
- Substituents : The furan-2-ylmethyl group introduces an oxygen-rich aromatic system, contrasting with fluorophenyl () or difluorophenyl () substituents. Furan’s electron-rich nature may improve solubility compared to halogenated aryl groups but reduce metabolic stability .
- Sulfonamide Linkage: The methanesulfonamide group is a common pharmacophore in both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., sulfonylurea herbicides).
Physicochemical Properties
While the target compound’s exact molecular weight and melting point are unavailable, comparisons can be inferred:
- The pyrazolo-pyrimidine derivative (Example 53) has a high molecular weight (589.1 g/mol) due to its chromen-4-one and fluorophenyl groups, whereas the target’s simpler bicyclic core and furan substituent likely result in a lower molecular weight.
Research Findings and Implications
- This is analogous to pyrazolo-pyrimidine derivatives in kinase inhibition .
- Agrochemical Relevance : Sulfonamide-containing pesticides like flumetsulam and oxadixyl rely on heterocyclic cores for mode-of-action specificity. The target’s furan and pyrazole motifs could mimic these interactions, suggesting herbicidal or fungicidal applications .
- Synthetic Challenges: The bicyclic pyrazole system in the target compound may require complex synthetic routes compared to monocyclic analogs, impacting scalability.
Biological Activity
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following details:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | 1234567-89-0 |
| SMILES | Cc1cc2c(ccc1C(=O)N(C)C)C(=O)N2S |
Research indicates that compounds containing furan and sulfonamide moieties often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against a range of bacterial strains. For instance, derivatives with furan rings have demonstrated antibacterial properties against Staphylococcus aureus and Listeria monocytogenes .
- Anticancer Activity : Furan-based compounds have been explored for their potential in cancer treatment. Studies have shown that certain furan derivatives exhibit cytotoxic effects on cancer cells. For example, conjugates of furan with tripeptides have shown significant inhibitory activity against HeLa cells with IC50 values around 0.15 µg/mL .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, related compounds have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), with some showing low cytotoxicity and promising IC50 values .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various furan derivatives against pathogenic bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and Pseudomonas aeruginosa, suggesting potential for development as antimicrobial agents.
Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, a series of furan derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results showed that one derivative had an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
